4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic reagents to achieve the desired molecular architecture. For example, the synthesis of ethyl 4-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-3-methoy-benzoate, an intermediate of vandetanib, demonstrates a process that could be analogous to the synthesis of the target compound, involving protection, reduction, and substitution reactions to construct the piperidine and benzoic acid frameworks (Zhuang Wei et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of related compounds, such as the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, reveals details about the conformation, dihedral angles, and intramolecular interactions which could be reflective of the structural characteristics of 4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid. These studies highlight the importance of non-covalent interactions in determining the overall molecular conformation and stability (Md. Serajul Haque Faizi et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds, such as nucleophilic substitution reactions and the formation of proton-transfer compounds, offer insights into the reactivity and chemical properties of the target compound. These reactions are critical for understanding how such compounds may interact with various reagents and the types of chemical transformations they can undergo (Graham Smith & U. Wermuth, 2010).
Propiedades
IUPAC Name |
4-[1-(3-ethoxybenzoyl)piperidin-3-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-2-26-19-7-3-5-17(13-19)20(23)22-12-4-6-18(14-22)15-8-10-16(11-9-15)21(24)25/h3,5,7-11,13,18H,2,4,6,12,14H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVVCTCOXBXSLPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCCC(C2)C3=CC=C(C=C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-(3-Ethoxybenzoyl)piperidin-3-YL]benzoic acid |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.